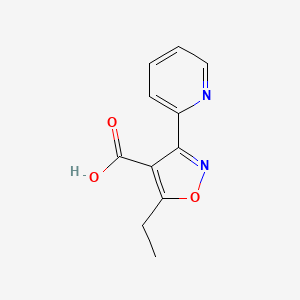
5-乙基-3-(吡啶-2-基)异恶唑-4-羧酸
描述
5-Ethyl-3-(pyridin-2-yl)isoxazole-4-carboxylic acid is a useful research compound. Its molecular formula is C11H10N2O3 and its molecular weight is 218.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Ethyl-3-(pyridin-2-yl)isoxazole-4-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Ethyl-3-(pyridin-2-yl)isoxazole-4-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
药物发现与开发
异恶唑环,例如在5-乙基-3-(吡啶-2-基)异恶唑-4-羧酸中发现的那些,由于其药理特性在药物化合物中很普遍 。该化合物可以作为开发新药的关键部分,提供多种生物活性,包括抗癌、抗菌和抗炎作用。其与吡啶的结构相似性使其成为设计可以与各种生物靶标相互作用的分子宝贵的支架。
无金属合成路线
异恶唑环体系是药物化学中重要的支架,开发这类化合物的无金属合成路线非常重要 。5-乙基-3-(吡啶-2-基)异恶唑-4-羧酸可以通过避免使用重金属的环保策略合成,从而降低毒性和环境影响。
抗癌研究
功能化的异恶唑支架在抗癌研究中显示出前景。 所述化合物可能作为HDAC抑制剂,HDAC抑制剂是一类已知对癌症具有治疗作用的化合物 。
抗菌和抗微生物活性
异恶唑衍生物以其抗菌和抗微生物特性而闻名。 因此,5-乙基-3-(吡啶-2-基)异恶唑-4-羧酸可以对其对各种细菌和微生物菌株的功效进行探索,从而为传染病领域做出贡献 。
抗炎应用
异恶唑衍生物的抗炎潜力使其成为治疗慢性炎症性疾病的候选药物。 对这类化合物的抗炎特性的研究可能导致开发治疗关节炎和哮喘等疾病的新疗法 。
神经系统疾病
含异恶唑环的化合物已在作用于中枢神经系统的药物中被发现,例如毒蝇碱,它是GABAA受体激动剂 。这表明可以研究5-乙基-3-(吡啶-2-基)异恶唑-4-羧酸在治疗神经系统疾病中的潜在应用。
作用机制
Target of Action
The primary targets of 5-Ethyl-3-(pyridin-2-yl)isoxazole-4-carboxylic acid are yet to be identified. These drugs bind to various biological targets based on their chemical diversity .
Mode of Action
The mode of action of 5-Ethyl-3-(pyridin-2-yl)isoxazole-4-carboxylic acid Isoxazoles are generally synthesized through the (3 + 2) cycloaddition reaction of an alkyne that acts as a dipolarophile and nitrile oxide as the dipole . Two mechanisms have been proposed for this reaction: a pericyclic cycloaddition reaction via a concerted mechanism and a step-by-step mechanism through diradical intermediate formation .
Biochemical Pathways
The biochemical pathways affected by 5-Ethyl-3-(pyridin-2-yl)isoxazole-4-carboxylic acid Isoxazoles are known to be involved in various biological activities such as anticancer, antioxidant, antibacterial, and antimicrobial activity .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 5-Ethyl-3-(pyridin-2-yl)isoxazole-4-carboxylic acid . For instance, the isoxazole ring tends to collapse under UV irradiation, rearranging to oxazole through azirine intermediate . This suggests that light exposure could potentially affect the stability and efficacy of the compound.
属性
IUPAC Name |
5-ethyl-3-pyridin-2-yl-1,2-oxazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O3/c1-2-8-9(11(14)15)10(13-16-8)7-5-3-4-6-12-7/h3-6H,2H2,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBWDKVZIUXBCEF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=NO1)C2=CC=CC=N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-[(2,4-Dichlorobenzyl)sulfonyl]piperidine-4-carboxylic acid](/img/structure/B1458572.png)
![4-Methyl-3-[methyl(methylsulfonyl)amino]benzoic acid](/img/structure/B1458573.png)









![2-[2-(2,2,3,3-Tetrafluoropropoxy)ethoxy]ethan-1-ol](/img/structure/B1458589.png)
![4-[4-Methyl-2-(pyridin-4-yl)-1,3-thiazol-5-yl]pyrimidin-2-amine](/img/structure/B1458591.png)
